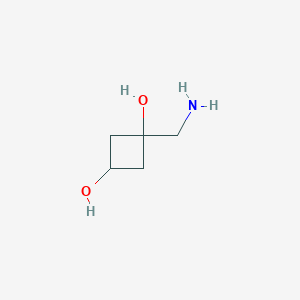
1-(Aminomethyl)cyclobutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclobutane-1,3-diol is a chemical compound characterized by the presence of an aminomethyl group and two hydroxyl groups attached to a cyclobutane ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclobutane derivatives, the introduction of aminomethyl and hydroxyl groups can be achieved through a series of substitution and addition reactions. Typical reagents used in these processes include amines, alcohols, and catalysts that facilitate the formation of the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)cyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanedione derivatives, while reduction of the aminomethyl group can produce cyclobutylamines.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)cyclobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)cyclobutane-1,3-diol exerts its effects is largely dependent on its interaction with molecular targets. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)cyclobutane-1,3-diol: Lacks the aminomethyl group, resulting in different reactivity and applications.
Cyclobutane-1,3-diol: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
1-(Aminomethyl)cyclopentane-1,3-diol: Similar structure but with a five-membered ring, leading to different chemical and physical properties.
Uniqueness: 1-(Aminomethyl)cyclobutane-1,3-diol is unique due to its combination of aminomethyl and hydroxyl groups on a cyclobutane ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
1-(aminomethyl)cyclobutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5(8)1-4(7)2-5/h4,7-8H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYECOYSQBRMCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8230099.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8230102.png)
![2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8230105.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)
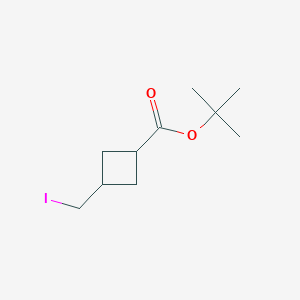
![6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8230132.png)
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8230147.png)
![(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B8230153.png)
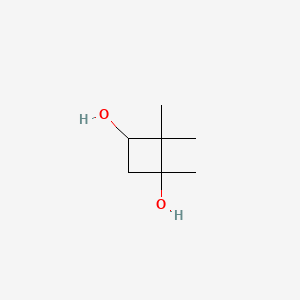
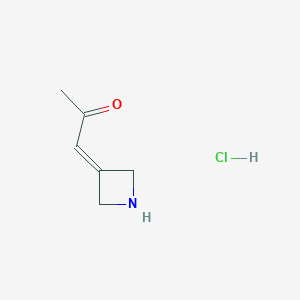
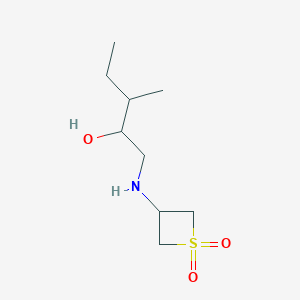
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
